molecular formula C16H19N3O3 B12269735 4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12269735
M. Wt: 301.34 g/mol
InChI Key: DKIBOYYVPJHBKL-UHFFFAOYSA-N
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Description

4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of substituted pyridones with appropriate reagents to form the furo[3,2-c]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The furo[3,2-c]pyridine core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Furo[3,2-c]pyridin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine is unique due to its combination of the furo[3,2-c]pyridine core with pyrrolidine and morpholine moieties. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

(4-furo[3,2-c]pyridin-4-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H19N3O3/c20-16(18-6-1-2-7-18)14-11-19(8-10-22-14)15-12-4-9-21-13(12)3-5-17-15/h3-5,9,14H,1-2,6-8,10-11H2

InChI Key

DKIBOYYVPJHBKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC4=C3C=CO4

Origin of Product

United States

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